Journal Name:Journal of Applied Biomaterials & Functional Materials
Journal ISSN:2280-8000
IF:2.744
Journal Website:http://www.jab-fm.com/Home/Index
Year of Origin:0
Publisher:SAGE Publications Inc.
Number of Articles Per Year:50
Publishing Cycle:
OA or Not:Not
Development of Unsupported Ru and Ni Based Oxides with Enhanced Performance for the Oxygen Evolution Reaction in Acidic Media
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2023-01-02 , DOI: 10.1007/s12678-022-00798-4
The high cost of catalyst materials suitable for the oxygen evolution reaction (OER) in polymer electrolyte membrane water electrolyzers (PEMWE) is still a major hurdle that needs overcoming before commercial PEMWE can have a meaningful impact as a technology in the hydrogen economy. Metal oxides based on precious metals are currently still the most reliable and most used materials as catalysts in PEMWE; however, alternative or modified materials are desirable to help reduce the cost associated with the catalyst component. In this study, we report on binary metal oxide catalysts based on Ru and Ni. Ni-based electrodes are typically used in alkaline water electrolyzers due to their high performance, robustness and low cost; however, Ni and NiO electrodes do not show promising performance in acidic environments due to corrosion. By combining NiO with acid stable RuO2, we have demonstrated that the performance of the RuO2 catalyst can be improved and due to the lower cost of Ni, the cost of the catalyst can ultimately be reduced. The Ni addition was limited to 10 mol% to achieve improved OER performance followed by noticeable performance degradation as the Ni composition was increased. The metal oxide catalysts were synthesized via a modified Adams fusion method that produced nano-sized catalysts with superior performance compared to a state-of-art commercial RuO2 catalyst. Physical characterizations were performed via high-resolution transmission electron microscopy, X-ray diffraction, energy dispersive X-ray, and Brunauer Emmett Teller analyses. OER performances were evaluated via cyclic voltammetry, linear sweep voltammetry, chronopotentiometry, and chronoamperometry analyses.Graphical Abstract
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Tailoring the Durability of Carbon-Coated Pd Catalysts Towards Hydrogen Oxidation Reaction (HOR) in Alkaline Media
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2022-11-21 , DOI: 10.1007/s12678-022-00794-8
For the hydrogen oxidation reaction (HOR), platinum group metal (PGM) catalysts are still the norm, and their large initial catalytic activity is counterbalanced by their uncertain durability in alkaline environments: harsh degradations proceed, like detachment and agglomeration of metallic nanoparticles from the carbon support, as witnessed from dedicated accelerated stress tests (AST). Herein, a strategy to increase such catalysts’ durability is provided, using carbon layers surrounding the Pd-based carbon-supported nanoparticles. The robustness of such catalysts, baring 0.5- or 0.7-nm-thick carbon cap over the Pd nanoparticles, is evaluated from AST combined with several pre/post-test characterization techniques: identical location transmission electron microscopy (IL-TEM), ex situ X-ray photoelectron spectroscopy (XPS) and ex situ inductively coupled plasma mass spectrometry (ICP-MS). The carbon layer protection limits the Pd-based nanoparticles’ agglomeration, detachment, and metal leaching, improving long-term catalyst durability in HOR-like operation. Thicker carbon layers surrounding the Pd nanoparticles lead to higher materials durability and lower degradation rate (larger performance stability) upon AST, compared to thinner carbon layers. In addition, the carbon-capped catalysts enable to maintain better the required Pd/PdO state of the surface that is essential for fast HOR, resulting in superior intrinsic HOR activity versus unprotected Pd/C. Overall, this work demonstrates that the activity-durability relationship can be tuned for carbon-capped catalysts.Graphical Abstract
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Electrocatalytic Properties of Electroless Ni–P Coatings Towards Hydrogen Evolution Reaction in Alkaline Solution: Ni–P Coatings Deposited on Steel Substrate at Different Concentrations of Sodium Hypophosphite
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2022-11-18 , DOI: 10.1007/s12678-022-00791-x
The hydrogen evolution reaction on electroless Ni–P alloy coatings on steel substrate with decreasing content of P from 8.2 to 3.4 wt% is investigated in 1 M KOH. The lowering of the P content in the alloy coating is achieved by decreasing the concentration of sodium hypophosphite in the solution for electroless deposition. Electrochemical investigations in combination with electron microscopy and radiographic analyses (SEM, EDS, XRD, TEM) reveal that the electrocatalytic activity of Ni–P coatings in regard to the hydrogen evolution reaction depends on the complex action of structure (morphology, phase composition), P content, and thickness. A change in any of these characteristics may lead to a change in other properties such as ability of the electrodes to adsorb and absorb hydrogen. Correct assessment of the contribution of individual factors is not possible due to the fact that the conditions for obtaining the coatings cannot be set in such a way as to lead to a change in only one of the factors.
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Comment on “Electrochemical Characterisation of Polymelamine Electropolymerised in Deep Eutectic Solvents for Selective Detection of Dopamine”
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2022-10-25 , DOI: 10.1007/s12678-022-00785-9
In a recent paper titled “Electrochemical characterisation of polymelamine electropolymerised in deep eutectic solvents for selective detection of dopamine” by Chang et al. (Electrocatalysis 12:238–250, 2021), the authors reported that synthesis of polymelamine (pMel) was achieved in deep eutectic solvents (DES) and the pMel (ethaline) composite was further selected for application in dopamine sensing. In terms of first try, to electrosynthesize pMel in DES system was a worthy contribution in their paper. However, there are some missing points that may lead to incorrect analysis of cyclic voltammetry in DES and eventually difficult to synthesis pMel under the conditions described in the paper. This work shows how the related conclusions are challenged by detailed characterization of electropolymerization process by cyclic voltammetry, electrochemical quartz crystal microbalance (EQCM) and atomic force microscopy (AFM).Graphical abstract
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Kinetics and Mechanism of Tin Electrodeposition from Fluoroborate Bath onto Pencil Graphite Electrode
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2022-10-05 , DOI: 10.1007/s12678-022-00776-w
In this work, the nucleation and growth mechanism of tin electrodeposition from a fluoroborate bath onto pencil graphite electrode (PGE) has been investigated by cyclic voltammetry (CV) and chronoamperometry (CA) techniques, along with scanning electron microscopy (SEM). Here, cyclic voltammograms reveal that tin reduction is a diffusion-controlled process. The diffusion coefficient, charge transfer coefficient, and the kinetic constant of tin cations reduction are found to be 1.35 × 10−5 cm2/s, 0.28, and 1.94 × 10−3 cm/s, respectively. Current transients analysis using Scharifker-Hills and Palomar–Pardavé et al. models indicate that initial nucleation is instantaneous, followed by typical three-dimensional growth. Fitting the experimental data against the mentioned models unveils that hydrogen evolution on tin and PGE substrates co-occurred with tin cations reduction. Furthermore, the number of active sites, tin nucleation rate constant, and the proton reduction rate constant on the graphite surface were shown to increase with overpotential. Results also reveal that the proton reduction rate constant is lower on the grown tin centers than on the PGE surface. Moreover, the diffusion coefficient of tin species is derived using the Cottrell equation and Palomar–Pardavé et al. model, which is in agreement with CV measurements. Finally, SEM imagery indicates the formation of spherical 3D nuclei with uniform distribution, as result of instantaneous deposition and dendritic growth compatible with diffusion-controlled conditions.Graphical Abstract
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Electrodeposition of Ni-Co-S Electrocatalyst Using 2,5-dimercapto-1,3,4-thiadiazole as S Precursor for Hydrogen Evolution Reaction at Neutral pH
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2023-07-18 , DOI: 10.1007/s12678-023-00837-8
Among various chalcogenide materials, transition metal sulfides are known to be effective catalysts for the electrochemical hydrogen evolution reaction (HER). In particular, Ni-Co-S is a promising material for the next generation of non-precious metal HER catalysts due to its excellent HER activity in neutral pH solutions. Ni-Co-S is also advantageous in large-scale applications, as it enables relatively simple catalytic synthesis through electrodeposition. In this study, we employed a new S precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), for the electrodeposition of Ni-Co-S, instead of the conventional S precursor, thiourea (TU). Ni-Co-S synthesized with DMTD (Ni-Co-SDMTD) showed enhanced HER activity at neutral pH compared to that synthesized with TU (Ni-Co-STU). It has been found that this improvement in activity is due to the large surface area and high S content of Ni-Co-SDMTD. The S content and HER activity of Ni-Co-SDMTD depend on the concentration of DMTD. At the optimal DMTD concentration (12 mM), Ni-Co-SDMTD exhibited an overpotential of 303 mV at a current density of 10 mA cm− 2 and a Tafel slope of 99 mV dec− 1 in a phosphate buffer solution (pH 7.4).Graphical Abstract
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Amorphous Iron-Doped Nickel Selenide Film on Nickel Foam via One-Step Electrodeposition Method for Overall Water Splitting
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2022-10-18 , DOI: 10.1007/s12678-022-00780-0
The highly efficient and stable electrocatalysts based on non-noble metals are a crucial section for the design and development of the alkaline water electrolysis cell, which is one of the ideal pathways for the production of hydrogen energy. Hence, in this work, we reported an efficient and robust bifunctional material through a simple and fast electrodeposition method; nickel selenide doped with different amounts of the iron amorphous film was directly loaded on a macroporous Ni foam to form the various electrodes (named as NiFeSe-X/Ni foam electrode). The NiFeSe-4/Ni foam electrode had the best water oxidation activity of all the electrodes tested, and a relatively low overpotential of 235 mV was required to attain a current density of 100 mA/cm2 in 1.0 M KOH. Furthermore, in basic solutions, this electrode exhibits outstanding catalytic activity for hydrogen evolution reactions. At a cell voltage of 1.7 V, the alkaline water electrolyzer equipped with this bifunctional electrode may achieve water splitting at a current density of 50 mA/cm2.Graphical Abstract
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Determination of o-Aminophenol by Novel Co(II) Phthalocyanine with Appliance of Composite MWCNTs
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2022-12-22 , DOI: 10.1007/s12678-022-00804-9
A novel peripherally tetra naphthol substituted Co(II) phthalocyanine (NCoPc) was synthesized by the reaction of naphthol linked phthalonitrile, and cobalt chloride, in the presence of catalytic amount of DMF, DBU, and K2CO3. The NCoPc and its composite with MWCNTs were characterized by FTIR, NMR, UV–Vis, XRD, TGA, and mass spectroscopic techniques. The NCoPc and NCoPc-MWCNTs-coated glassy carbon electrodes (GCEs) were used to electrochemically detect and quantify ortho amino phenol (oAP) oAP in aqueous solutions. Cyclic voltammetric data established a linear response between the oAP oxidation current (ipa) and its molar concentration (10–190 μM). The limit of detection (LoD) of the two modified electrodes was comparable (1.5 μM and 25 nM, respectively). The NCoPc and NCoPc-MWCNTs-GCEs (in the concentration range of 10–160 μM) were both low and comparable. The LoD values for oAP at the NCoPc-GCE and NCoPc-MWCNTs by DPV were 1.2 µM and 42 nM and CA were 10 nM and 6.5 nM, respectively. They are exhibited good electrocatalytic activity towards the oxidation of oAP, and this was aided by the improved conductivity of the composite modifiers.Graphical Abstract
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Chemometric Investigation of Platinum Electrodeposition on Titanium Substrates for Ethanol Electro-oxidation
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2023-03-10 , DOI: 10.1007/s12678-023-00817-y
The objective of this work is to employ chemometric tools to investigate the influence of the synthesis parameters in platinum electrodeposition on a titanium substrate using cyclic voltammetry. Through a 22 factorial design, using as response the maximum peak current density during the ethanol electro-oxidation, one can observe that the number of cycles and the scan rate are both significant, but the interaction between them is not. The maximum peak current density is observed for the electrode obtained with NC = 20 cycles and SR = 200 mV s−1. The structural characterization indicates that the surface irregularity of the substrate causes an uneven growth of the (200) and (220) crystallographic planes, which present different performances in the electro-oxidation of ethanol. The response surface methodology indicates that the best experimental condition is that obtained with 10 cycles and 218 mV s−1. The Pt/Ti electrodes prepared with the optimized parameters are promising. Graphical Abstract A 22 factorial design was applied to prepare Pt/Ti for ethanol eletro-oxidation. Pt electrodeposits have shown an atypical “house of cards” morphology. Preferential orientation of Pt on Ti surface are related to better activity. Response surface methodology points 10 cycles at 218 mV s−1 as the best condition.
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Investigation of Charge–Discharging Behavior of Metal Oxide–Based Anode Electrocatalysts for Alkaline Water Electrolysis to Suppress Degradation due to Reverse Current
Journal of Applied Biomaterials & Functional Materials ( IF 2.744 ) Pub Date: 2023-02-10 , DOI: 10.1007/s12678-023-00815-0
In the bipolar-type alkaline water electrolysis powered by renewable energy, electrocatalysts are degraded by repeated potential change associated with the generation of reverse current. If an electrode has large discharge capacity, the opposite electrode on the same bipolar plate is degraded by the reverse current. In this study, discharge capacity of various transition metal-based electrocatalysts was investigated to clarify the determining factors of electrocatalysts on the reverse current and durability. The discharge capacities from 1.5 to 0.5 V vs. RHE (Qdc,0.5) of electrocatalysts are proportional to the surface area in most cases. The proportionality coefficient, corresponding to the specific capacity, is 1.0 C·m–2 for Co3O4 and 2.3 C·m–2 for manganese-based electrocatalysts. The substitution of Co3+ in Co3O4 with Ni3+ increased Qdc,0.5. The upper limit of theoretical specific capacity for Co3O4 is estimated to be 1.699 C·m–2, meaning the former and latter cases correspond to 2- and 1-electron reactions, respectively, per a cation at the surface. The discharge capacities of the elctrocatalysts increased because of the dissolution and recrystallization of nickel and/or cobalt into metal hydroxides. The increase in the capacities of Co3O4 and NiCo2O4 during ten charge–discharge cycles was below 2–9% and 0.5–38%, respectively. Therefore, if a cathode electrocatalyst with relatively low redox durability is used on the one side of a bipolar plate, it is necessary to control optimum discharge capacity of the anode by changing surface area and constituent metal cations to minimize the generation of reverse current.Graphical Abstract
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SCI Journal Division of the Chinese Academy of Sciences
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工程技术4区 BIOPHYSICS 生物物理4区 Not Not
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1.70 20 Science Citation Index Expanded Not
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